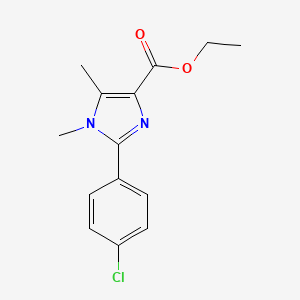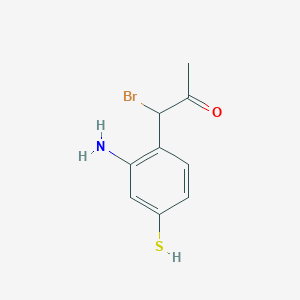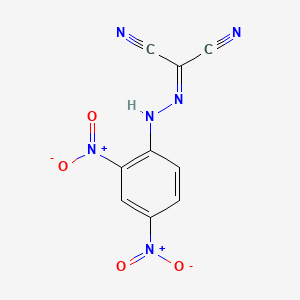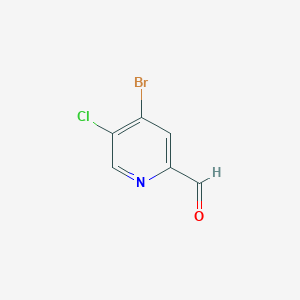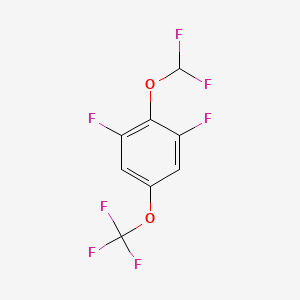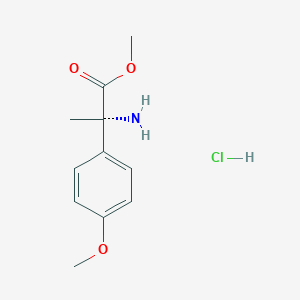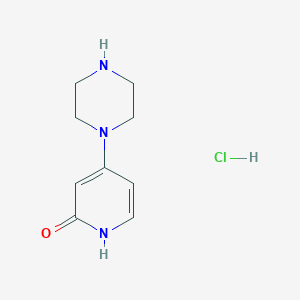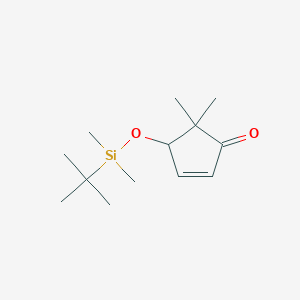![molecular formula C9H16N4O B14063202 3-[4-(2-Aminoacetyl)piperazin-1-yl]propanenitrile CAS No. 713522-25-9](/img/structure/B14063202.png)
3-[4-(2-Aminoacetyl)piperazin-1-yl]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(2-Aminoacetyl)piperazin-1-yl]propanenitrile is a chemical compound with the molecular formula C9H16N4O and a molecular weight of 196.25 g/mol . This compound is characterized by the presence of a piperazine ring substituted with an aminoacetyl group and a propanenitrile group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 3-[4-(2-Aminoacetyl)piperazin-1-yl]propanenitrile typically involves the reaction of piperazine with an appropriate nitrile compound under controlled conditions. The reaction conditions often include the use of solvents such as toluene and the application of heat to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Des Réactions Chimiques
3-[4-(2-Aminoacetyl)piperazin-1-yl]propanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-[4-(2-Aminoacetyl)piperazin-1-yl]propanenitrile is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and as a potential therapeutic agent.
Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of various chemical products.
Mécanisme D'action
The mechanism of action of 3-[4-(2-Aminoacetyl)piperazin-1-yl]propanenitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-[4-(2-Aminoacetyl)piperazin-1-yl]propanenitrile can be compared with other similar compounds, such as:
- 1-Piperazinepropanenitrile, 4-(2-aminoacetyl)-
- 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile
These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical behavior .
Propriétés
Numéro CAS |
713522-25-9 |
|---|---|
Formule moléculaire |
C9H16N4O |
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
3-[4-(2-aminoacetyl)piperazin-1-yl]propanenitrile |
InChI |
InChI=1S/C9H16N4O/c10-2-1-3-12-4-6-13(7-5-12)9(14)8-11/h1,3-8,11H2 |
Clé InChI |
NJHGGPFPQGSEQH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCC#N)C(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






